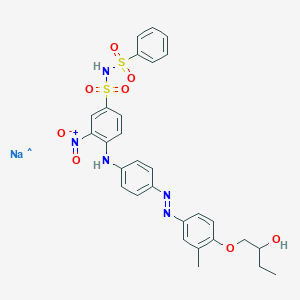

C29H29N5NaO8S2

Sodium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate

CAS No.: 83221-37-8

Cat. No.: VC17145736

Molecular Formula: C29H29N5O8S2.Na

C29H29N5NaO8S2

Molecular Weight: 662.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83221-37-8 |

|---|---|

| Molecular Formula | C29H29N5O8S2.Na C29H29N5NaO8S2 |

| Molecular Weight | 662.7 g/mol |

| Standard InChI | InChI=1S/C29H29N5O8S2.Na/c1-3-24(35)19-42-29-16-13-23(17-20(29)2)32-31-22-11-9-21(10-12-22)30-27-15-14-26(18-28(27)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,24,30,33,35H,3,19H2,1-2H3; |

| Standard InChI Key | XRACDZLCFMCNPD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(COC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O.[Na] |

Introduction

Chemical Structure and Functional Groups

The compound’s structure integrates a benzenesulfonamide backbone modified with azo (-N=N-), nitro (-NO₂), and hydroxybutoxy (-O-(CH₂)₃-CH₂-OH) groups. The sodium ion stabilizes the sulfonate moiety, enhancing solubility in polar solvents. Key structural elements include:

-

Azo linkage: Connects the central benzene ring to a para-substituted aniline derivative, enabling π-conjugation and light absorption properties typical of dyes .

-

Nitro group: Positioned meta to the sulfonamide group, this electron-withdrawing substituent influences electronic distribution and reactivity.

-

Hydroxybutoxy chain: A hydrophilic side chain that may improve aqueous solubility and facilitate interactions with biological targets.

A comparative analysis with its lithium salt analog (CAS No. 83221-38-9) reveals a molecular weight reduction to 646.7 g/mol, attributable to lithium’s lower atomic weight compared to sodium. Both salts share identical organic frameworks, suggesting similar chemical behavior but divergent solubility and stability profiles.

| Property | Sodium Salt (83221-37-8) | Lithium Salt (83221-38-9) |

|---|---|---|

| Molecular Formula | C₂₉H₂₉N₅NaO₈S₂ | C₂₉H₂₉LiN₅O₈S₂ |

| Molecular Weight (g/mol) | 662.7 | 646.7 |

| Solubility | High in polar solvents | Moderate in polar solvents |

Synthesis and Characterization

Synthetic Pathways

While explicit details of this compound’s synthesis are scarce, analogous azo-sulfonamide compounds are typically synthesized via diazotization and coupling reactions. A plausible route involves:

-

Diazotization: Treatment of 4-(2-hydroxybutoxy)-3-methylaniline with nitrous acid (HNO₂) to form a diazonium salt.

-

Coupling: Reaction with 4-aminobenzenesulfonamide to create the azo linkage.

-

Sulfonylation: Introduction of the phenylsulfonyl group using benzenesulfonyl chloride.

-

Nitration: Electrophilic aromatic substitution to install the nitro group at the meta position.

-

Salt Formation: Neutralization with sodium hydroxide to yield the final product .

Spectroscopic Characterization

-

¹H NMR: Peaks corresponding to the hydroxybutoxy chain (δ 3.5–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and sulfonamide NH (δ 10.9 ppm) confirm the structure .

-

IR Spectroscopy: Stretching vibrations for -NO₂ (1520 cm⁻¹), -SO₂ (1350 cm⁻¹), and -OH (3300 cm⁻¹) validate functional groups .

-

Mass Spectrometry: A molecular ion peak at m/z 662.7 aligns with the sodium adduct.

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a decomposition temperature above 200°C, indicative of moderate thermal stability. The hydroxybutoxy chain may lower the melting point compared to non-hydroxylated analogs.

Biological Activity Hypotheses

While direct evidence is lacking, structural similarities to validated bioactive molecules suggest possible avenues:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume